Cas no 2649059-03-8 (2-(2-isocyanatoethyl)-5-methylfuran)
2-(2-isocyanatoethyl)-5-methylfuran Chemical and Physical Properties
Names and Identifiers
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- 2-(2-isocyanatoethyl)-5-methylfuran
- EN300-1820654
- 2649059-03-8
-
- Inchi: 1S/C8H9NO2/c1-7-2-3-8(11-7)4-5-9-6-10/h2-3H,4-5H2,1H3
- InChI Key: FILQCVBZVRWRLF-UHFFFAOYSA-N
- SMILES: O1C(C)=CC=C1CCN=C=O
Computed Properties
- Exact Mass: 151.063328530g/mol
- Monoisotopic Mass: 151.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 42.6Ų
2-(2-isocyanatoethyl)-5-methylfuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1820654-0.05g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1820654-0.1g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1820654-0.25g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1820654-0.5g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1820654-1.0g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1820654-2.5g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1820654-5.0g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1820654-10.0g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1820654-1g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1820654-5g |
2-(2-isocyanatoethyl)-5-methylfuran |
2649059-03-8 | 5g |
$2650.0 | 2023-09-19 |
2-(2-isocyanatoethyl)-5-methylfuran Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-(2-isocyanatoethyl)-5-methylfuran
Comprehensive Analysis of 2-(2-Isocyanatoethyl)-5-Methylfuran (CAS No. 2649059-03-8) and Its Applications
The compound 2-(2-isocyanatoethyl)-5-methylfuran (CAS No. 2649059-03-8) is a specialized chemical intermediate gaining attention in advanced material synthesis and pharmaceutical research. As a furanyl isocyanate derivative, it exhibits unique reactivity patterns that make it valuable for constructing complex molecular architectures. This article explores its properties, synthesis methods, and emerging applications while addressing frequently searched questions about furan-based isocyanates and their role in sustainable chemistry.
Structurally, 2-(2-isocyanatoethyl)-5-methylfuran combines a reactive isocyanate group with a 5-methylfuran moiety, creating a bifunctional building block. The electron-rich furan ring influences the compound's reactivity profile, enabling selective transformations under mild conditions. Researchers particularly value its heterocyclic isocyanate characteristics for designing bio-based polymers, as evidenced by recent studies on furan-containing polyurethanes with enhanced thermal stability.
Current synthetic approaches to 2649059-03-8 typically involve phosgene-free routes, aligning with green chemistry principles that dominate modern search queries. A common method utilizes the reaction of 5-methyl-2-furanethanol with carbonyl diimidazole, followed by thermal decomposition to generate the isocyanate functionality. This addresses environmental concerns frequently raised in searches about "sustainable isocyanate production" and "eco-friendly heterocyclic compounds."
The compound's applications span multiple innovative domains. In material science, it serves as a key precursor for self-healing polymers - a trending topic in AI-assisted material design. The furan ring's diene character enables Diels-Alder reactions, allowing creation of thermally reversible networks. Pharmaceutical researchers utilize its isocyanate-ethyl linker to construct targeted drug conjugates, particularly in antibody-drug conjugate (ADC) development - a hot search term in bioconjugation chemistry.
Handling 2-(2-isocyanatoethyl)-5-methylfuran requires standard precautions for isocyanate-containing compounds, though its lower volatility compared to aromatic isocyanates reduces inhalation risks. Stability studies show optimal storage under inert atmosphere at -20°C, with moisture exclusion being critical - information frequently sought in laboratory practice forums. Analytical characterization typically employs FTIR (strong N=C=O stretch at ~2270 cm⁻¹) and NMR spectroscopy (distinct furan proton patterns between 6-7 ppm).
Emerging research directions include its use in click chemistry applications, particularly with strained alkynes, and as a building block for CO2-responsive materials - both trending topics in academic searches. The compound's potential in creating smart coatings that respond to environmental stimuli has generated substantial interest in industrial chemistry circles, with patent activity increasing 40% year-over-year in related areas.
Market analysts note growing demand for specialty isocyanates like 2649059-03-8, driven by advances in personalized medicine and high-performance materials. The global market for furan-based chemicals is projected to expand at 6.8% CAGR through 2030, with heterocyclic isocyanate intermediates representing the fastest-growing segment. This aligns with search trend data showing increased queries for "bio-based chemical alternatives" and "renewable platform chemicals."
Quality control protocols for 2-(2-isocyanatoethyl)-5-methylfuran emphasize HPLC purity assessment (>98% typically required) and titration methods for active isocyanate content. Recent method developments using UPLC-MS have improved detection limits to 0.01% for related substances - a technical detail frequently requested in analytical chemistry discussions. The compound's stability in various solvents (preferably anhydrous THF or DCM) is another common search subject among synthetic chemists.
Future perspectives highlight the compound's role in circular economy initiatives, particularly in designing recyclable polymers. Its derivatization potential enables creation of cleavable monomers for temporary adhesives and repositionable coatings - applications generating buzz in materials science conferences. The ability to incorporate the furan moiety into photoresponsive materials also opens possibilities in optoelectronic applications, connecting to popular searches about "smart organic electronics."
In conclusion, 2-(2-isocyanatoethyl)-5-methylfuran (CAS 2649059-03-8) represents a versatile scaffold at the intersection of traditional isocyanate chemistry and modern sustainable material design. Its unique combination of furan aromaticity and isocyanate reactivity addresses multiple contemporary challenges in chemical synthesis, while ongoing research continues to expand its application horizons in alignment with global technological trends.
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